molecular formula C15H9Cl3N2O B12604569 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- CAS No. 874110-84-6

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-

Cat. No.: B12604569
CAS No.: 874110-84-6
M. Wt: 339.6 g/mol
InChI Key: JLMJVMLGITUAAH-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is of interest due to its potential use in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- typically involves the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 1H-indazole-3-carboxamide derivatives.

    Oxidation Reactions: It can be oxidized to form more complex indazole derivatives.

Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the structure of the final synthesized compound.

Comparison with Similar Compounds

Similar compounds to 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- include:

    1H-Indazole-3-carboxylic acid: A precursor in the synthesis of the compound.

    1H-Indazole-3-carboxamide: A reduction product of the compound.

    2H-Indazole derivatives: Compounds with similar structures but different reactivity and biological activities.

The uniqueness of 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]- lies in its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]indazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(19-20)15(18)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMJVMLGITUAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487379
Record name 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874110-84-6
Record name 1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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